7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride
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Overview
Description
7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The intermediate product is then methylated using dimethyl sulfate or methyl iodide to introduce the methoxy group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: It is used in the development of corrosion inhibitors for metals and alloys.
Agriculture: Benzimidazole derivatives are used as fungicides and pesticides.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes critical for the survival of pathogens. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . In material science, it forms a protective film on metal surfaces, inhibiting corrosion by blocking the interaction between the metal and the corrosive environment .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride is unique due to the presence of the methoxy group at the 7-position, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with biological targets and improves its solubility and stability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
(4-methoxy-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPROQPTAUUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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